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molecular formula C9H7ClO B8615059 1-(4-Chlorophenyl)prop-2-en-1-one CAS No. 7448-87-5

1-(4-Chlorophenyl)prop-2-en-1-one

Cat. No. B8615059
M. Wt: 166.60 g/mol
InChI Key: FMQNAMWEBWQKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796335B2

Procedure details

60 g (295.5 mmol) of 3-chloro-1-(4-chlorophenyl)propan-1-one were dissolved in 900 ml of acetonitrile. With ice bath cooling, 41.2 ml (295.5 mmol) of triethylamine were then slowly added dropwise to the solution (exothermal reaction). After the addition had ended, the reaction solution was stirred at room temperature for 4 h. About one liter of water, one liter of ethyl acetate and about 250 ml of saturated sodium chloride solution were then added to the reaction mixture. The phases were separated, the organic phase was then dried over magnesium sulphate and filtered and the filtrate was concentrated to dryness. The crude product obtained was purified by chromatography on silica gel (about 1.3 kg) (mobile phase cyclohexane/ethyl acetate 6:1). This gave 45 g of the target product (91% of theory).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
41.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=1)=[O:5].C(N(CC)CC)C.O.[Cl-].[Na+]>C(#N)C.C(OCC)(=O)C>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([C:4](=[O:5])[CH:3]=[CH2:2])=[CH:11][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
41.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was then dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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